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Compound of Interest

Compound Name:
(4-Bromo-2-fluorophenyl)

(cyclopropyl)methanone

CAS No.: 898790-15-3

Cat. No.: B1293270

Get Quote

Executive Summary & Structural Logic
(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone (CAS: 898790-15-3) serves as a high-

value pharmacophore scaffold in medicinal chemistry. It bridges the metabolic stability of the

cyclopropyl moiety with the versatile reactivity of a halogenated aryl system.

Core Utility: This compound acts as a linchpin intermediate. The bromine atom at the 4-

position enables palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig)

to extend the carbon skeleton, while the cyclopropyl ketone provides a conformationally

restricted, metabolically robust "linker" often used to target kinases or GPCRs.

Structural Identity:

Molecular Formula: C₁₀H₈BrFO[1]

Molecular Weight: 243.07 g/mol [1]
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SMILES: O=C(C1CC1)C2=C(F)C=C(Br)C=C2[2][3][4]

Structural & Electronic Landscape
The molecule's reactivity is dictated by the interplay between the electron-withdrawing

substituents and the strained cyclopropyl ring.

Feature Electronic Effect Synthetic Consequence

Cyclopropyl Group

-donor /

-acceptor character (Walsh

orbitals).

Increases metabolic stability

(blocks

-hydroxylation). Adds steric

bulk, influencing binding

pocket fit.

Carbonyl (C=O)
Strong electron-withdrawing

group (EWG).

Activates the aromatic ring for

nucleophilic aromatic

substitution (

) at the ortho-fluorine position.

Fluorine (2-position)
Inductive withdrawal (-I),

Resonance donation (+R).

Ortho to carbonyl: Increases

electrophilicity of the carbonyl

carbon. Labile to

under forcing conditions.

Bromine (4-position) Weakly deactivating.

Excellent handle for metal-

catalyzed cross-coupling.

Stable to mild nucleophiles.

Synthetic Architecture
Designing a robust synthetic route for CAS 898790-15-3 requires bypassing the limitations of

Friedel-Crafts acylation. The deactivated nature of the 1-bromo-3-fluorobenzene ring makes

direct acylation sluggish and regiochemically ambiguous.

Recommended Route: Grignard Addition to Nitrile The most reliable, scalable pathway involves

the nucleophilic attack of cyclopropylmagnesium bromide upon 4-bromo-2-fluorobenzonitrile.
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This method avoids over-addition (which leads to tertiary alcohols) by proceeding through a

stable imine magnesium salt intermediate.

Synthesis Workflow Diagram
The following diagram outlines the critical process flow, including the specific intermediate

species.
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 Nucleophilic Addition
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 H3O+ Quench Target Product
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 Isolation & Crystallization
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Figure 1: Controlled synthesis via the nitrile pathway prevents over-alkylation.

Experimental Protocol (SOP)
Objective: Synthesis of (4-Bromo-2-fluorophenyl)(cyclopropyl)methanone on a 10g scale.

Safety Precaution: Cyclopropylmagnesium bromide is air/moisture sensitive. All operations

must occur under inert atmosphere (

or Ar).

Materials
Precursor: 4-Bromo-2-fluorobenzonitrile (1.0 equiv).

Reagent: Cyclopropylmagnesium bromide (1.2 equiv, 1.0 M in THF).

Solvent: Anhydrous Tetrahydrofuran (THF).

Quench: 2N Hydrochloric Acid (HCl).

Step-by-Step Methodology
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Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar,

addition funnel, and internal temperature probe. Flush with Nitrogen.[5]

Dissolution: Charge the flask with 4-Bromo-2-fluorobenzonitrile (10.0 g, 50 mmol) and

anhydrous THF (80 mL). Cool the solution to 0°C using an ice/water bath.

Addition: Transfer the cyclopropylmagnesium bromide solution (60 mL, 60 mmol) to the

addition funnel via cannula. Add dropwise to the nitrile solution over 30 minutes, maintaining

internal temperature < 5°C.

Mechanism Note: The Grignard reagent attacks the nitrile carbon to form the imine-

magnesium bromide salt (

). This salt precipitates or remains in solution but does not react further with Grignard,
preventing tertiary alcohol formation.

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours.

Monitor consumption of nitrile by TLC (Hexane/EtOAc 4:1) or HPLC.

Hydrolysis (Critical): Cool the reaction mixture back to 0°C. Slowly quench by adding 2N HCl

(50 mL).

Caution: Exothermic reaction. Evolution of gas may occur.

Stir vigorously for 1 hour to hydrolyze the imine to the ketone.

Workup: Dilute with Ethyl Acetate (100 mL). Separate the organic layer. Extract the aqueous

layer with Ethyl Acetate (2 x 50 mL). Combine organics, wash with brine, dry over

, and concentrate in vacuo.

Purification: The crude residue is typically an off-white solid. Recrystallize from

Hexane/Ethanol or purify via silica gel chromatography (Gradient: 0-10% EtOAc in

Hexanes).

Reactivity & Functionalization Profile
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Once synthesized, the scaffold offers three distinct vectors for chemical modification, essential

for SAR (Structure-Activity Relationship) studies.

Reactivity Map

(4-Bromo-2-fluorophenyl)
(cyclopropyl)methanone
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Figure 2: The scaffold presents orthogonal reactivity handles: C-Br for coupling, C=O for

reduction, and C-F for nucleophilic substitution.

Key Transformations
C-Br Coupling: The 4-bromo position is sterically accessible and electronically primed for

oxidative addition by Palladium(0). This is the primary vector for building molecular

complexity.

S_NAr at C-F: While the fluorine is generally stable, the ortho-carbonyl group makes it

susceptible to displacement by strong nucleophiles (e.g., thiols, primary amines) in polar

aprotic solvents (DMSO, DMF) at elevated temperatures (>80°C). This allows for late-stage

diversification.

Ketone Reduction: The cyclopropyl ketone can be reduced to the secondary alcohol.

Enantioselective reduction (e.g., Corey-Bakshi-Shibata) is highly effective here due to the

steric differentiation between the cyclopropyl and aryl groups.
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Analytical Validation
To ensure the integrity of the synthesized material, the following analytical fingerprint should be

verified.

Technique Expected Signal Characteristics

¹H NMR (CDCl₃)

Aryl:

~7.3-7.6 ppm (Multiplets, 3H). Look for splitting

patterns characteristic of 1,2,4-

substitution.Cyclopropyl:

~2.5-2.7 ppm (m, 1H, CH-C=O),

~1.0-1.3 ppm (m, 4H, methylene protons).

¹³C NMR

Carbonyl:

~198-200 ppm.C-F Coupling: Doublets

observed for carbons ortho and ipso to Fluorine

(

Hz).

IR Spectroscopy

C=O Stretch: Strong band at 1660-1680 cm⁻¹

(Conjugated ketone).Cyclopropyl: Weak C-H

stretch ~3010-3090 cm⁻¹.

Mass Spectrometry
Pattern: Distinctive 1:1 isotopic ratio for ⁷⁹Br/

⁸¹Br. M+: 242/244.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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